

A Researcher's Guide to Cross-Referencing 2-Fluoroethanol Spectral Data

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Compound of Interest

Compound Name: 2-Fluoroethanol

Cat. No.: B046154

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For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of literature-based spectral data for **2-Fluoroethanol** with standardized experimental protocols for acquiring ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data. This allows for objective cross-referencing to verify the identity and purity of an experimental sample.

Spectral Data Comparison: 2-Fluoroethanol

The following table summarizes the expected spectral data for **2-Fluoroethanol** based on literature values. This data serves as a benchmark for comparing experimentally obtained spectra.

Spectroscopic Technique	Signal	Literature Value	Assignment/Description
^1H NMR (CDCl_3)	δ 4.50 ppm	Triplet of Triplets (tt)	$-\text{CH}_2\text{F}$ (Fluorinated methylene group)
		$-\text{CH}_2\text{OH}$	
δ 3.85 ppm	Triplet of Triplets (tt)	(Hydroxylated methylene group)	
δ 1.95 ppm	Singlet (s, broad)	$-\text{OH}$ (Hydroxyl proton)	
^{13}C NMR (CDCl_3)	δ 82.5 ppm	Doublet (d)	$-\text{CH}_2\text{F}$ ($^1\text{JCF} \approx 170$ Hz)
δ 61.0 ppm	Doublet (d)	$-\text{CH}_2\text{OH}$ ($^2\text{JCF} \approx 20$ Hz)	
FT-IR (Liquid Film)	$\sim 3350\text{ cm}^{-1}$	Broad	O-H stretch
$\sim 2960, 2880\text{ cm}^{-1}$	Medium	C-H stretch	
$\sim 1450\text{ cm}^{-1}$	Medium	CH_2 bend (scissoring)	
$\sim 1050\text{ cm}^{-1}$	Strong	C-O stretch	
$\sim 1030\text{ cm}^{-1}$	Strong	C-F stretch	
Mass Spec. (EI)	m/z 64	$[\text{M}]^+$	Molecular Ion
m/z 45	$[\text{M} - \text{F}]^+$	Loss of Fluorine	
m/z 33	$[\text{CH}_2\text{F}]^+$	Fluoromethyl cation	
m/z 31	$[\text{CH}_2\text{OH}]^+$	Hydroxymethyl cation	

Experimental Protocols

Detailed methodologies for acquiring spectral data for a liquid sample like **2-Fluoroethanol** are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Dissolve approximately 5-20 mg of the **2-Fluoroethanol** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.[\[1\]](#)
 - Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.[\[1\]](#)
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[\[1\]](#)
 - Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants.[\[1\]](#)
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - For ^1H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary, and a larger number of scans will be required to achieve adequate signal intensity.
 - Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[2\]](#)
- Place a single drop of the neat **2-Fluoroethanol** sample directly onto the center of the ATR crystal.[\[2\]](#)
- Instrument Setup and Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
 - Lower the ATR press to ensure good contact between the sample and the crystal, if applicable.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.[\[3\]](#)
 - The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

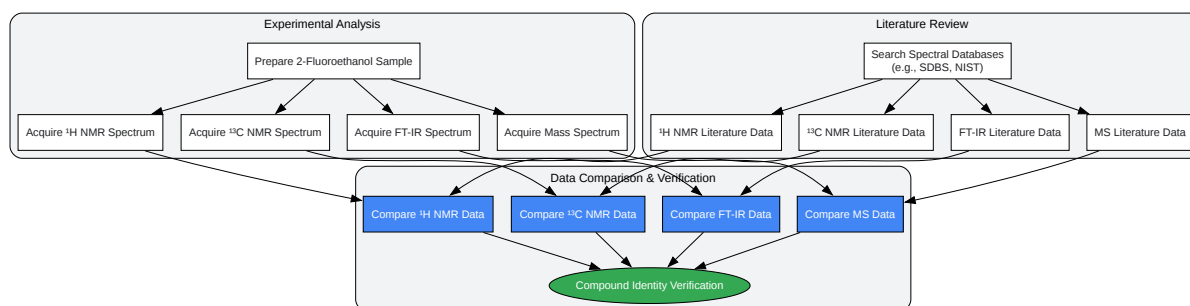
3. Mass Spectrometry (MS) with Electron Ionization (EI)

- Sample Introduction:
 - For a volatile liquid like **2-Fluoroethanol**, direct injection via a heated probe or coupling with a Gas Chromatograph (GC) is common.[\[4\]](#)
 - If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is prepared.
 - A small volume (e.g., 1 µL) is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.
- Instrument Setup and Data Acquisition:
 - The mass spectrometer is operated in Electron Ionization (EI) mode.[\[4\]](#)
 - A standard electron energy of 70 eV is used to induce fragmentation.[\[5\]](#)

- The vaporized sample molecules are bombarded by electrons, leading to the formation of a molecular ion and various fragment ions.[6]
- The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values. The spectrum is analyzed to identify the molecular ion peak and the pattern of fragmentation, which serves as a molecular fingerprint.[4]

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for comparing experimental spectral data with literature values for compound verification.



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Caption: Workflow for Cross-Referencing Spectral Data.

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